molecular formula C20H25N3O3S2 B14679425 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate CAS No. 31695-91-7

1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate

Cat. No.: B14679425
CAS No.: 31695-91-7
M. Wt: 419.6 g/mol
InChI Key: UGEIWEOPRYKPFK-UHFFFAOYSA-N
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Description

1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of dibenzo thiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multi-step organic reactions. The starting materials often include dibenzo thiepin derivatives and piperazine. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)thiepin derivatives: Compounds with similar core structures but different functional groups.

    Piperazine derivatives: Compounds containing the piperazine ring with various substituents.

Uniqueness

1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is unique due to its specific combination of the dibenzo thiepin and piperazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

31695-91-7

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

methanesulfonic acid;5-(4-methylpiperazin-1-yl)benzo[b][1]benzothiepin-3-amine

InChI

InChI=1S/C19H21N3S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,12-13H,8-11,20H2,1H3;1H3,(H,2,3,4)

InChI Key

UGEIWEOPRYKPFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)N.CS(=O)(=O)O

Origin of Product

United States

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